N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H26BrFN2O2 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.11617 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research in the field of synthesis and characterization focuses on developing novel compounds with potential applications in medicinal chemistry and materials science. For example, studies have synthesized novel piperidine derivatives and analyzed their properties through various spectroscopic methods, indicating the importance of structural analysis in developing new compounds with desired properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
Compounds with similar structural features have been evaluated for their biological activities, including antimicrobial and anthelmintic activities. Such studies highlight the potential of novel synthetic compounds in addressing various biological and health-related challenges (Sanjeevarayappa et al., 2015).
Pharmacological Applications
Related research has explored the pharmacological applications of structurally similar compounds. For instance, derivatives of piperidine have been investigated for their roles in modulating receptors and biological pathways, suggesting potential therapeutic applications in treating diseases such as Alzheimer's and bacterial infections (Piccoli et al., 2012).
Material Science Applications
Research into compounds with ether and amine functionalities derived from tert-butyl groups has shown applications in materials science, particularly in the synthesis of polyamides with high thermal stability and solubility in polar solvents. This illustrates the compound's potential utility in creating new materials with specific mechanical and thermal properties (Hsiao et al., 2000).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(4-tert-butylbenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-20-9-8-18(24)14-19(20)25/h4-9,14-15H,10-13H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNJQVFHCYVUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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